molecular formula C10H13NO2 B8792803 (S)-3-(Phenylamino) butanoicacid

(S)-3-(Phenylamino) butanoicacid

Cat. No.: B8792803
M. Wt: 179.22 g/mol
InChI Key: FXGNIWAMJJDYMZ-UHFFFAOYSA-N
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Description

(S)-3-(Phenylamino) butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the amino group of butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Phenylamino) butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis step.

Industrial Production Methods

In industrial settings, the production of (S)-3-(Phenylamino) butanoic acid may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of the amino acid under mild conditions. This approach is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Phenylamino) butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: The reduction of the carboxyl group to an alcohol or aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-3-(Phenylamino) butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Phenylamino) butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Phenylamino) butanoic acid: The enantiomer of (S)-3-(Phenylamino) butanoic acid, which may have different biological activities.

    Phenylalanine: An essential amino acid with a similar structure but different functional properties.

    Tyrosine: Another amino acid with a phenyl group, involved in the synthesis of neurotransmitters.

Uniqueness

(S)-3-(Phenylamino) butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall reactivity. This stereochemistry can result in distinct biological activities compared to its enantiomer and other similar compounds .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-anilinobutanoic acid

InChI

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)

InChI Key

FXGNIWAMJJDYMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of aniline (3.0 g, 32 mmol) and crotonic acid (2.0 g, 23 mmol) in toluene (20 mL ) was heated at reflux for 18 h. Removal of solvent and chromatography (silica gel, EtOAc/hexane, 9/1) of the crude material afforded 2.5 g (61%) of 3-phenylaminobutanoic acid. The acid was treated with PPA (20 mL) at 110° C. for 6 h and the reaction mixture was poured into ice water (50 mL) and then was neutralized with Na2CO3 to pH 7. Extraction with EtOAc (3×60 mL) followed by chromatography (silica gel, EtOAc/hexane, 4/6) afforded 1.0 g (44%) of 1,2,3,4-tetrahydro-2-methyl-4-quinolinone (structure 59A of Scheme XLVIII, where R1═R3=H, R2=methyl) as a yellow solid. The quinolinone was treated with di-tert-butyl dicarbonate (2.2 g, 10 mmol) and DMAP (0.84 g, 6.8 mmol) in THF (15 mL) for 16 h followed by chromatography (silica gel, EtOAc/hexane, 2/8) to afford 1.1 g (68%) of 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinone as a yellow oil. Data for 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.99 (d, J=7.5, 1H), 7.78 (d, J=7.5, 1H), 7.50 (t, J=7.5, 1H), 7.12 (t, J=7.5, 1H), 5.10 (m, 1H), 3.04 (dd, J=17.3, 5.8, 1H), 2.57 (dd, J=17.3, 1.7, 1H), 1.56 (s, 9H), 1.22 (d, J=6.9, 3H).
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